Ethyl tellurac
Overview
Description
Ethyl tellurac is an accelerator based on dithiocarbamates . It is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light .
Molecular Structure Analysis
The molecular formula of Ethyl tellurac is C20H40N4S8Te . Its molecular weight is 720.68 .Chemical Reactions Analysis
Ethyl tellurac is used as an accelerator in the vulcanization of rubbers such as NR, SBR, NBR, and EPDM . It is generally used with thiazole modifiers and produces vulcanizates with high modulus .Physical And Chemical Properties Analysis
Ethyl tellurac is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light . The density of Ethyl tellurac is 1.44 , and its melting point is between 108-118°C .Scientific Research Applications
Summary of the Application
Ethyl tellurac is studied for its effects in biological systems, particularly its potential toxicity and carcinogenicity .
Methods of Application or Experimental Procedures
The methods involve chronic bioassay studies on rats and mice, as well as genetic toxicology studies. These studies include mammalian cell mutagenicity, mammalian cell cytogenetics, Drosophila germ cell mutagenicity, and bacterial mutagenicity .
Results or Outcomes
The results from these studies are mixed. Some studies found equivocal evidence of carcinogenicity, while others found negative evidence. In genetic toxicology studies, mammalian cell mutagenicity was found to be positive, while other tests were either negative or equivocal .
2. Rubber Acceleration and Vulcanization
Summary of the Application
Ethyl tellurac is used as an accelerator in the vulcanization of rubber. It is particularly active in IIR compounds and is generally used with thiazole modifiers .
Methods of Application or Experimental Procedures
Ethyl tellurac is added to the rubber compound during the mixing process. It helps to speed up the vulcanization process, which involves the cross-linking of rubber molecules to improve the material’s properties .
Results or Outcomes
The use of Ethyl tellurac in rubber vulcanization produces vulcanizates with a high modulus, indicating that the resulting material is rigid and has good tensile strength .
3. Chronic Toxicity and Carcinogenicity Studies
Summary of the Application
Ethyl tellurac is studied for its chronic toxicity and potential carcinogenicity .
Methods of Application or Experimental Procedures
The methods involve evaluation of the chronic toxicity and carcinogenicity of Ethyl tellurac in male and female F344 rats and B6C3F1 mice exposed via dosed feed .
Results or Outcomes
The results from these studies are mixed. Some studies found equivocal evidence of carcinogenicity, while others found negative evidence .
4. Strength Enhancement in Miscible Blends of Butyl Rubber and Polyisobutylene
Summary of the Application
Ethyl tellurac is used in the preparation of miscible blends of butyl rubber and polyisobutylene, which show significant strength enhancement .
Methods of Application or Experimental Procedures
The methods involve the preparation of blends of butyl rubber and polyisobutylene, with Ethyl tellurac added during the mixing process .
Results or Outcomes
The blends were significantly stronger (almost 3-fold higher tensile strength) and tougher than neat IIR networks, when compared at equal modulus .
5. Genetic Toxicology Studies
Summary of the Application
Ethyl tellurac is studied for its potential genetic toxicity .
Methods of Application or Experimental Procedures
The methods involve evaluation of the genetic toxicity of Ethyl tellurac in various tests including the Salmonella/E.coli mutagenicity test or Ames test .
Results or Outcomes
The results from these studies are mixed. Some tests found positive evidence of mutagenicity, while others were either negative or equivocal .
6. Oral Administration and Subcutaneous Injection
Summary of the Application
Ethyl tellurac is studied for its effects when administered orally or through subcutaneous injection .
Methods of Application or Experimental Procedures
The methods involve oral administration and single subcutaneous injection of Ethyl tellurac in two strains of mice .
Results or Outcomes
There was a small but significant increase in the number of lung tumours in males and females of one strain combined after its oral administration .
Safety And Hazards
When heated to decomposition, Ethyl tellurac emits very toxic fumes . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . All contaminated surfaces should be washed with acetone followed by a soap and water solution . It should be stored under ambient temperatures and protected from exposure to light .
properties
IUPAC Name |
[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTZHAWDPZVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4S8Te | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020594 | |
Record name | Ethyl tellurac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tellurac | |
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URL | https://haz-map.com/Agents/5254 | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL TELLURAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Ethyl tellurac | |
CAS RN |
20941-65-5 | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tellurac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.095 | |
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Record name | ETHYL TELLURAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 244 °F (NTP, 1992) | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.